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Compound of Interest

Compound Name: DW10075

Cat. No.: B15576819

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide illustrating the process
of target identification and validation for a hypothetical compound, designated DW10075. As of
the last update, specific public domain data for a molecule with this identifier is not available.
The data, protocols, and pathways presented herein are illustrative and based on established
methodologies in drug discovery to provide a framework for the presentation of such research.

Executive Summary

This guide provides a comprehensive overview of the methodologies and findings related to the
target identification and validation of DW10075, a novel small molecule inhibitor. Through a
series of biochemical and cell-based assays, we have identified and validated Bruton's tyrosine
kinase (BTK) as the primary molecular target of DW10075. This document details the
experimental protocols, quantitative data, and the elucidated signaling pathway, offering a
complete technical resource for researchers and drug development professionals.

Target Identification: Pinpointing BTK as the
Primary Target

An unbiased affinity-based proteomics approach was employed to identify the molecular target
of DW10075 in a relevant cellular context.
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Experimental Protocol: Affinity Purification Coupled with
Mass Spectrometry (AP-MS)

o Probe Synthesis: DW10075 was functionalized with a biotin tag via a flexible linker to create
DW10075-biotin.

¢ Cell Lysis: Human B-cell ymphoma (Ramos) cells were lysed in a non-denaturing buffer to
maintain protein integrity.

o Affinity Pulldown: The cell lysate was incubated with DW10075-biotin, followed by the
addition of streptavidin-coated magnetic beads to capture the biotinylated probe and any
interacting proteins. A control experiment was performed using free biotin.

e Washing and Elution: The beads were washed extensively to remove non-specific binders.
Bound proteins were then eluted.

o Proteomic Analysis: Eluted proteins were identified and quantified using liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Data Summary: Top Protein Candidates from AP-MS

The following table summarizes the top five protein candidates identified by mass spectrometry,
ranked by their enrichment factor in the DW10075-biotin pulldown compared to the control.
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Enrichment
Factor
Protein Name Gene Symbol UniProt ID (DW10075- p-value
biotin vs.
Biotin)
Bruton's tyrosine
] BTK Q06187 45.2 1.3x10°8
kinase
Tyrosine-protein
_ TEC P42680 8.7 25x104
kinase TEC
Interleukin-2-
inducible T-cell ITK Q08881 5.1 1.1x103
kinase
Tyrosine-protein
BMX P51813 4.3 3.8x1073
kinase BMX
Proto-oncogene
tyrosine-protein SRC P12931 3.9 5.2x 1073

kinase SRC

Target Validation: Confirming the Interaction and
Functional Effect

A series of biochemical and cellular assays were conducted to validate BTK as the direct target
of DW10075 and to characterize the functional consequences of this interaction.

Biochemical Validation: Direct Binding and Enzymatic
Inhibition

e Chip Preparation: Recombinant human BTK protein was immobilized on a CM5 sensor chip.

¢ Analyte Injection: A series of concentrations of DW10075 were injected over the chip
surface.

o Data Acquisition: The association and dissociation of DW10075 were monitored in real-time.
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» Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine
the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

» Reaction Setup: Recombinant BTK was incubated with a sub-saturating concentration of
ATP and a specific peptide substrate in the presence of varying concentrations of DW10075.

e Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed
for 30 minutes at 30°C.

e Quantification: The amount of phosphorylated substrate was quantified using a
luminescence-based assay (e.g., Kinase-Glo®).

e IC50 Determination: The dose-response curve was plotted, and the half-maximal inhibitory
concentration (IC50) was calculated.

Data Summary: Biochemical Characterization of
DW10075-BTK Interaction

Assay Type Parameter Value
Surface Plasmon Resonance KD (Equilibrium Dissociation 154 1M
A4n
(SPR) Constant)
i ) IC50 (Half-Maximal Inhibitory
In Vitro Kinase Assay ] 22.8 nM
Concentration)

Cellular Validation: Target Engagement and Pathway
Modulation

o Cell Treatment: Ramos cells were treated with either vehicle or DW10075.
o Heating: The treated cells were heated at a range of temperatures.

e Lysis and Centrifugation: The cells were lysed, and precipitated proteins were separated
from the soluble fraction by centrifugation.

o Western Blot Analysis: The amount of soluble BTK in the supernatant was quantified by
Western blot. A positive thermal shift indicates target engagement.
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e Cell Stimulation: Ramos cells were pre-treated with varying concentrations of DW10075,
followed by stimulation with an anti-lgM antibody to activate the B-cell receptor (BCR)
pathway.

 Lysis and Protein Quantification: Cells were lysed, and total protein concentration was
determined.

o Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE and
transferred to a membrane. The levels of phosphorylated BTK (pBTK, Tyr223) and total BTK
were detected using specific antibodies.

Data Summary: Cellular Target Engagement and

Pathway Inhibition

Assay Type Cell Line Parameter Value
Cellular Thermal Shift ATm (Change in

Ramos ) +4.2 °C
Assay (CETSA) Melting Temperature)
Phospho-BTK o

Ramos IC50 (pBTK Inhibition)  48.1 nM
Western Blot
Cell Viability Assay GI50 (Half-Maximal

Ramos o 150.3 nM
(72h) Growth Inhibition)

Visualizing the Mechanism: Pathways and

Workflows
DW10075 Mechanism of Action in the BCR Signaling
Pathway
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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